Sodium 2-Amino-5-nitrobenzenesulfonate
Overview
Description
Sodium 2-Amino-5-nitrobenzenesulfonate is a chemical compound with the CAS Number: 30693-53-9 . It has a molecular weight of 240.17 . The compound is usually stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of Sodium 2-Amino-5-nitrobenzenesulfonate involves the use of phosphorous oxychloride . A suspension of 4-nitroaniline-2-sulfonic acid sodium salt is heated with phosphorous oxychloride at 120°C for 3.5 hours . The mixture is then cooled and diluted with dichloromethane . The precipitate is washed with dichloromethane and cold water, and then dried in vacuo for 16 hours at 60°C .Molecular Structure Analysis
The molecular formula of Sodium 2-Amino-5-nitrobenzenesulfonate is C6H5N2NaO5S . The Inchi Code is 1S/C6H6N2O5S.Na/c7-5-2-1-4 (8 (9)10)3-6 (5)14 (11,12)13;/h1-3H,7H2, (H,11,12,13);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium 2-Amino-5-nitrobenzenesulfonate is a solid compound . The compound is highly soluble, with a solubility of 1490.0 mg/ml .Scientific Research Applications
Chemical Additive in Hair Dyes
Sodium m-Nitrobenzenesulfonate, a variant of Sodium 2-Amino-5-nitrobenzenesulfonate, is used as a water-soluble ingredient in hair dyes and colors. It's a base component in semi-permanent hair coloring products. Safety assessments indicate moderate ocular and mild skin irritation in rabbits, but there's insufficient data to support its safety in cosmetic products (Andersen, 1996).
Synthesis Processes
Sodium 4-Amino-3-nitrobenzenesulfonic acid, closely related to the compound , has been synthesized through specific chemical reactions. This synthesis highlights the reactivity of certain functional groups in the presence of dilute sodium hydroxide solution (Rosevear & Wilshire, 1982).
Improvement in Nitration Process
Optimizing nitration reaction conditions for the synthesis of related compounds like 2-amino-5-chloro-4-methylbenzenesulfonic acid can increase the yield of the reaction, thereby enhancing the efficiency of the synthesis process (Li et al., 2015).
Photoluminescence and Thermal Properties
Sodium ethene-bis-nitrobenzenesulfonate, a compound structurally related to Sodium 2-Amino-5-nitrobenzenesulfonate, demonstrates interesting photoluminescence and thermal properties. Its synthesis and structure involve coordination interactions and hydrogen bonding (Yu, Qian, & Wang, 2012).
Solubility Studies
Studies on the solubility of sodium 4-nitrobenzenesulfonate, a similar compound, provide insights into the best solvent mixtures for its purification, which is crucial for various chemical applications (Li et al., 2012).
Amino Group Determination
Sodium 2, 4, 6-trinitrobenzenesulfonate (TNBS·Na) has been used in the determination of amino groups in amino acids and proteins, indicating its application in biochemical analysis (Yamashina & Hirata, 1987).
Unexpected Chemical Behavior
Sodium m-nitrobenzenesulfonate exhibits unexpected behavior in specific chemical reactions, leading to the synthesis of new classes of compounds, demonstrating its utility in exploring novel chemical pathways (Cignarella & Barlocco, 1995).
Solubility Modeling
Modeling of solubility of sodium mononitrobenzenesulfonates in different solvents at various temperatures provides valuable data for industrial processes involving these compounds (Zhou et al., 2016).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with Hazard Statements H315-H319 . This indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation or eye irritation persists .
properties
IUPAC Name |
sodium;2-amino-5-nitrobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,7H2,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMRGLXTSDVXAE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N2NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067567 | |
Record name | Sodium 2-amino-5-nitrobenzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-Amino-5-nitrobenzenesulfonate | |
CAS RN |
30693-53-9 | |
Record name | Benzenesulfonic acid, 2-amino-5-nitro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030693539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-amino-5-nitro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2-amino-5-nitrobenzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-amino-5-nitrobenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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